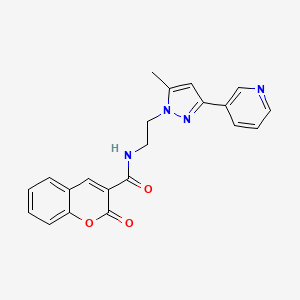
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It is related to a class of compounds known as 1,2,4-triazoles . These compounds are often used in the development of new therapeutics due to their high bioactivity .
Synthesis Analysis
The synthesis of this compound seems to involve the reaction of N’-aminopiridyne-2-carboximidamine and an excess of monoethyl oxalyl chloride . This process generates a novel 1,2,4-triazole intermediate . Further details about the synthesis process are not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound was characterized using nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction . Unfortunately, the specific details of the molecular structure are not provided in the retrieved papers.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety and related compounds demonstrates the versatility of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide in generating pharmacologically relevant structures. These compounds have been expected to exhibit better hypertensive activity, highlighting their potential in medicinal chemistry and drug discovery processes (Kumar & Mashelker, 2007).
Antimicrobial Activity
The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents present another critical application. This research underscores the compound's utility in developing new therapeutic agents with potential anticancer and anti-inflammatory properties, demonstrating its role in addressing significant health challenges (Rahmouni et al., 2016).
Organic Ligand Synthesis for Metal Complexes
The compound's application extends into the field of coordination chemistry, where novel organic ligands based on the 2-oxo-2H-chromene structure have been synthesized for copper(II), cobalt(II), and nickel(II) complexes. This research illuminates the compound's potential in synthesizing metal complexes that could have varied applications in catalysis, materials science, and as pharmacological agents (Myannik et al., 2018).
Heterocyclic Chemistry and Antioxidant Activities
Cyanoacetamide derivatives, including those related to the chromene structure, have been explored for their synthesis, antitumor, and antioxidant activities. This line of research demonstrates the compound's relevance in developing new molecules with potential antitumor and antioxidant properties, essential for cancer treatment and prevention strategies (Bialy & Gouda, 2011).
Development of Antimicrobial Agents
Furthermore, the synthesis of novel 3-Methyl-2-pyrazolin-5-one derivatives and their antimicrobial activity against bacterial and fungal strains showcase the potential of this compound in contributing to the development of new antimicrobial agents. This application is critical in the fight against antibiotic-resistant pathogens, indicating the compound's importance in pharmaceutical research and public health (Mostafa, El-Salam & Alothman, 2013).
Propriétés
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-11-18(16-6-4-8-22-13-16)24-25(14)10-9-23-20(26)17-12-15-5-2-3-7-19(15)28-21(17)27/h2-8,11-13H,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBEZNCLIKTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2767565.png)
![methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2767567.png)
![8-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B2767569.png)
![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767570.png)
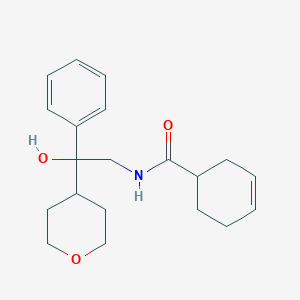
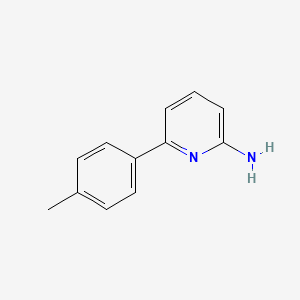
![3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2767577.png)
![N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2767579.png)
![(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile](/img/structure/B2767580.png)

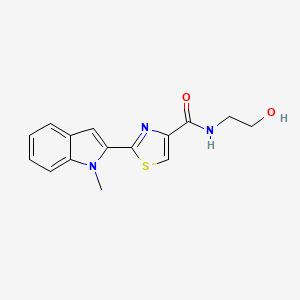
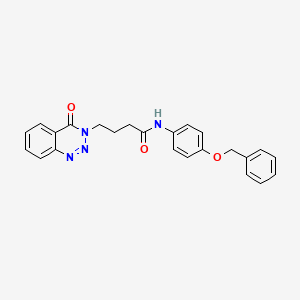
![N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2767586.png)
